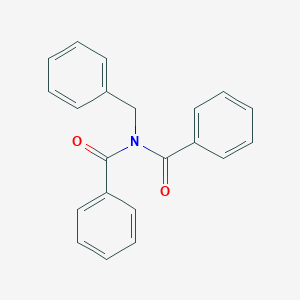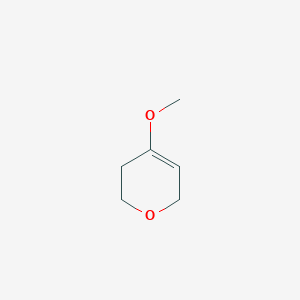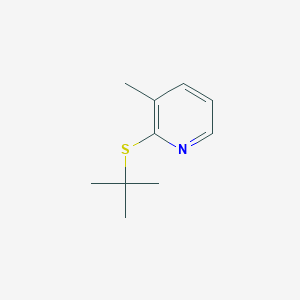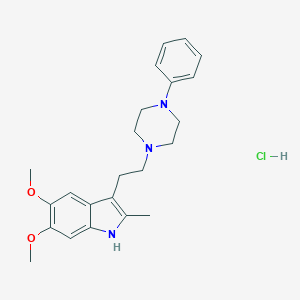
6-氟-4-氧代-1,4-二氢喹啉-2-羧酸乙酯
描述
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad antibacterial properties. The compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 2nd position of the quinoline ring system. This structure is a key intermediate in the synthesis of various quinolone derivatives with potential biological activities .
Synthesis Analysis
The synthesis of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives typically involves multistep reactions. For instance, the synthesis of related quinolone derivatives often starts with the formation of a C-7 fatty amide derivative, followed by selective azide formation and reduction to the corresponding amine . Another approach involves the nucleophilic addition of 3-fluoroaniline to the sodium salt of diethyl 2-oxosuccinate, followed by cyclization under optimized conditions to achieve the desired yield . Additionally, microwave-assisted reactions using aluminum metal as a catalyst have been employed to synthesize chlorinated quinolone derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is confirmed through various spectroscopic techniques such as NMR spectrometry and mass spectrometry (MS). These techniques help in determining the positions of the substituents on the quinolone ring and verifying the identity of the synthesized compounds . Furthermore, NMR studies of halogenated quinolone derivatives provide insights into the electronic environment of the molecule, as evidenced by the reported chemical shifts and coupling constants .
Chemical Reactions Analysis
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions to form a wide array of derivatives. These reactions include substitutions at different positions of the quinolone ring to introduce various functional groups such as amides, ethers, secondary amines, and sulfides . The introduction of these substituents can significantly alter the biological activity of the resulting compounds. Additionally, the compound can be used as a precursor for the synthesis of fused heterocycles, which are achieved through thermally induced reactions or microwave-assisted cyclocondensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives are crucial for their biological evaluation. These properties include solubility, melting point, and stability, which can be influenced by the nature of the substituents on the quinolone ring. The antibacterial activity of these compounds is often assessed through in vitro studies against various Gram-positive and Gram-negative organisms . The cytotoxicity against cancer cell lines and normal cells is also evaluated to determine the therapeutic potential and safety profile of these compounds .
科学研究应用
合成和中间应用
乙酸乙酯6-氟-4-氧代-1,4-二氢喹啉-2-羧酸乙酯主要用于合成复杂的化合物。例如,它的衍生物乙酸乙酯1-乙基-6-氟-1,4-二氢-8-羟基-4-氧代喹啉-3-羧酸已被合成为抗菌氟喹诺酮研究中的中间体(Rádl, 1994)。类似地,衍生物如乙酸乙酯7,8-二氨基-1-环丙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸是通过化学还原制备的,并已用于亲核加成和环缩合反应(Zahra et al., 2007)。
抗菌应用
该化合物及其衍生物在抗菌应用中显示出潜力。例如,类似1-乙基-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸的化合物对革兰氏阳性和阴性细菌表现出显著活性,表明它们在治疗细菌感染中的实用性(Koga et al., 1980)。
结构研究和光谱分析
该化合物也是结构化学研究的对象。研究重点是利用NMR光谱等各种方法分析其化学结构。这些研究对于了解该化合物的化学性质及其在各个领域的潜在应用至关重要(Podányi et al., 1996)。
新颖合成方法
研究人员已经探索了合成乙酸乙酯6-氟-4-氧代-1,4-二氢喹啉-2-羧酸的衍生物的创新方法。这些方法包括微波辅助反应,提供了更高效的合成途径(Bao-an, 2012)。
属性
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYDFBYFAIPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625644 | |
| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
103914-49-4, 16377-62-1 | |
| Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)







